Amikhelline hydrochloride

Description

Contextual Background of Amikhelline (B1220661) Hydrochloride as a Synthetic Khellin (B1673630) Derivative

Amikhelline hydrochloride is a synthetic derivative of khellin, a natural furanochromone extracted from the plant Ammi visnaga. nih.govresearchgate.net Khellin itself has a long history in traditional medicine and has been investigated for various biological activities. researchgate.net The structural modification of khellin to produce derivatives like amikhelline is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net The synthesis of khellin derivatives often involves the chemical modification of the khellinone (B1209502) structure, which is obtained by the alkaline hydrolysis of khellin. nih.govnih.gov This process allows for the introduction of various functional groups to create a library of new chemical entities with potentially improved therapeutic profiles. researchgate.net

Overview of its Classification as an Antimitotic Agent

Amikhelline is classified as an antimitotic agent, a class of drugs that interfere with mitosis, the process of cell division. wikipedia.orgdrugbank.com The primary mechanism of action for many antimitotic agents is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton involved in forming the mitotic spindle, which is crucial for the proper segregation of chromosomes during cell division. nih.gov

Some antimitotic agents, such as the vinca (B1221190) alkaloids, work by destabilizing microtubules, while others, like the taxanes, stabilize them. nih.govchimia.ch Both actions ultimately lead to a disruption of the mitotic spindle, causing the cell to arrest in the M phase of the cell cycle and often leading to apoptosis (programmed cell death). nih.govnih.gov Research has shown that amikhelline acts as a DNA intercalator and an inhibitor of DNA polymerase. wikipedia.org More recent studies on similar compounds suggest that some khellin derivatives may also function as tubulin polymerization inhibitors, a common mechanism for antimitotic agents. nih.govrndsystems.com For instance, the compound AMXI-5001, which shares structural similarities, is a potent inhibitor of tubulin polymerization. nih.gov

Table 1: Classification of Selected Antimitotic Agents

| Agent | Mechanism of Action |

|---|---|

| Vinca Alkaloids (e.g., Vinblastine) | Microtubule destabilizer nih.gov |

| Taxanes (e.g., Paclitaxel) | Microtubule stabilizer nih.gov |

| Colchicine | Microtubule destabilizer nih.gov |

| Amikhelline | DNA intercalator, DNA polymerase inhibitor wikipedia.org |

| AMXI-5001 | Tubulin polymerization inhibitor nih.gov |

Scope and Research Significance in Contemporary Medicinal Chemistry and Chemical Biology

The study of this compound and related synthetic khellin derivatives holds significant value in modern medicinal chemistry and chemical biology. indianabiosciences.orguclouvain.be The development of new anticancer therapeutics remains a primary focus in medicinal chemistry, with a particular interest in agents that can overcome drug resistance and offer improved selectivity for cancer cells. vcu.edumdpi.com

The exploration of natural product scaffolds like khellin provides a rich source of chemical diversity for the discovery of novel drug candidates. researchgate.net By synthesizing and evaluating derivatives of khellin, researchers can probe the structure-activity relationships that govern their biological effects. This knowledge is crucial for the rational design of more potent and selective inhibitors of cancer cell proliferation. nih.gov

In chemical biology, compounds like this compound serve as valuable tools to investigate the intricate processes of cell division and the roles of specific molecular targets. uclouvain.be Studying how these molecules interact with DNA and potentially with other cellular components like tubulin can provide deeper insights into the mechanisms of mitosis and the pathways that lead to cell death. wikipedia.orgnih.gov This understanding can, in turn, identify new targets for therapeutic intervention. vcu.edu The ongoing research into heterocyclic compounds, a broad class to which khellin and its derivatives belong, continues to yield promising candidates for a wide range of diseases, including cancer. openmedicinalchemistryjournal.com

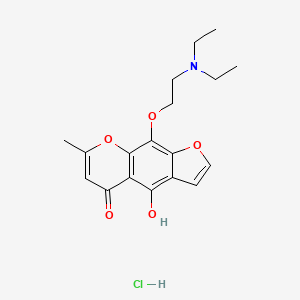

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

40709-23-7 |

|---|---|

Molecular Formula |

C18H22ClNO5 |

Molecular Weight |

367.8 g/mol |

IUPAC Name |

9-[2-(diethylamino)ethoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one;hydrochloride |

InChI |

InChI=1S/C18H21NO5.ClH/c1-4-19(5-2)7-9-23-18-16-12(6-8-22-16)15(21)14-13(20)10-11(3)24-17(14)18;/h6,8,10,21H,4-5,7,9H2,1-3H3;1H |

InChI Key |

ZECDVNFXFXCUPR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2.Cl |

Canonical SMILES |

CCN(CC)CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2.Cl |

Origin of Product |

United States |

Medicinal Chemistry and Synthetic Strategies of Amikhelline Hydrochloride

Structural Framework Derivation from Khellin (B1673630)

Khellin, a major constituent of the plant Ammi visnaga, has a long history in folk medicine for treating various ailments. core.ac.uk It is characterized by a furanochromone core, a tricyclic system composed of a furan (B31954) ring fused to a chromone (B188151) moiety. The chemical structure of khellin is 4,9-dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one.

Amikhelline (B1220661), with the IUPAC name 9-(2-diethylaminoethoxy)-4-hydroxy-7-methylpyrano[3,2-f] nih.govbenzoxol-5-one, is a structural analog of khellin. chemsynthesis.com The development of Amikhelline hydrochloride was driven by the need to enhance the therapeutic potential and reduce the side effects associated with khellin. The structural modifications from khellin to Amikhelline involve two key changes to the core scaffold:

Demethylation at the 4-position: The methoxy (B1213986) group (-OCH3) at the 4-position of the chromone ring in khellin is converted to a hydroxyl group (-OH).

Substitution at the 9-position: The methoxy group at the 9-position is replaced by a 2-(diethylamino)ethoxy side chain [-OCH2CH2N(CH2CH3)2].

These modifications significantly alter the physicochemical properties of the molecule, influencing its solubility, bioavailability, and interaction with biological targets. The presence of the basic diethylamino group allows for the formation of the hydrochloride salt, which typically improves the compound's solubility and stability for pharmaceutical applications.

Approaches to this compound Synthesis

The synthesis of this compound is a multi-step process that begins with the natural product khellin and involves several chemical transformations to introduce the desired functional groups.

Historical Synthetic Pathways of Khellin Derivatives

In the early 20th century, following the isolation and characterization of khellin, researchers began to explore the synthesis of its derivatives to establish structure-activity relationships and to develop new therapeutic agents with improved efficacy and lower toxicity. core.ac.uk These early synthetic efforts laid the groundwork for the more sophisticated methods used today. A notable publication from 1950 detailed some of the initial synthetic work on khellin derivatives, highlighting the early interest in modifying this natural product scaffold. sigmaaldrich.com The primary goals of these historical synthetic endeavors were to simplify the complex natural product structure, identify the key pharmacophoric features, and mitigate the undesirable side effects observed with khellin.

Modern Synthetic Methodologies and Chemical Transformations

Modern synthetic strategies for this compound and its analogs employ a range of chemical reactions to efficiently modify the khellin backbone. A plausible and efficient synthetic route to this compound is as follows:

Demethylation of Khellin to Norkhellin: The synthesis begins with the demethylation of khellin to produce the key intermediate, 4,9-dihydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one, also known as Norkhellin. This transformation can be achieved using various demethylating agents, such as strong acids (e.g., hydrobromic acid) or Lewis acids (e.g., aluminum chloride).

Selective O-Alkylation of Norkhellin: The next step involves the selective O-alkylation of the hydroxyl group at the 9-position of Norkhellin. This is a critical step that requires careful control of reaction conditions to avoid alkylation at the 4-position. The reaction is typically carried out by treating Norkhellin with 2-(diethylamino)ethyl chloride in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) and an appropriate solvent (e.g., acetone (B3395972) or dimethylformamide). The greater nucleophilicity of the 9-phenolic hydroxyl group compared to the 4-hydroxyl group often favors the desired regioselectivity.

Formation of this compound: The final step is the conversion of the synthesized Amikhelline base into its hydrochloride salt. This is achieved by treating a solution of the Amikhelline base in a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) with a solution of hydrochloric acid. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration and drying.

The table below outlines the key chemical transformations in the synthesis of this compound.

| Step | Reactant | Reagent(s) | Product | Transformation |

| 1 | Khellin | Demethylating agent (e.g., HBr) | Norkhellin | Demethylation |

| 2 | Norkhellin | 2-(diethylamino)ethyl chloride, Base | Amikhelline | O-Alkylation |

| 3 | Amikhelline | Hydrochloric acid (HCl) | This compound | Salt formation |

Optimization of Reaction Conditions for Analog Preparation

The preparation of a diverse range of Amikhelline analogs requires the optimization of reaction conditions to achieve high yields and purity. Key parameters that are often varied include:

Choice of Base: The selection of the base for the O-alkylation step is crucial for achieving high yields and selectivity. Common bases include inorganic bases like potassium carbonate and sodium carbonate, and stronger bases like sodium hydride. The strength of the base can influence the rate of the reaction and the potential for side reactions.

Solvent System: The polarity and boiling point of the solvent can significantly impact the reaction rate and the solubility of the reactants. Aprotic polar solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are often employed in O-alkylation reactions.

Reaction Temperature: The temperature at which the reaction is conducted can affect the reaction kinetics and the formation of byproducts. Optimization of the temperature is often necessary to find a balance between a reasonable reaction time and minimal side product formation.

Nature of the Alkylating Agent: For the synthesis of analogs, a variety of alkylating agents can be used in place of 2-(diethylamino)ethyl chloride to introduce different side chains at the 9-position.

Precursor Compounds and their Chemical Modifications (e.g., Khellin, Khellin Oxime)

The synthesis of this compound and its derivatives relies on the availability of key precursor compounds that can be readily modified.

Khellin: As the starting material, khellin is the primary precursor. Its natural abundance makes it an economically viable starting point for the semi-synthesis of more complex derivatives. The reactivity of the methoxy groups and the chromone ring of khellin allows for a variety of chemical modifications.

Norkhellin (4,9-dihydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one): This dihydroxy derivative of khellin is a pivotal intermediate in the synthesis of Amikhelline. Its preparation from khellin via demethylation provides two reactive hydroxyl groups that can be selectively functionalized to introduce a wide range of substituents, leading to a library of analogs for structure-activity relationship studies.

Khellin Oxime: Another important derivative is khellin oxime, which is formed by the reaction of the carbonyl group of the pyrone ring in khellin with hydroxylamine. This modification introduces a new functional group that can be further reacted to create a different class of khellin derivatives. The conversion of the ketone to an oxime alters the electronic and steric properties of the molecule, providing another avenue for medicinal chemistry exploration.

The chemical modifications of these precursors are central to the discovery of new compounds with tailored pharmacological profiles.

Molecular and Cellular Mechanisms of Action of Amikhelline Hydrochloride

DNA Intercalation Modalities of Amikhelline (B1220661)

Amikhelline has been reported to bind to double-stranded DNA (dsDNA) through a process of intercalation. medkoo.comnih.gov This mode of interaction involves the insertion of its planar ring system between the base pairs of the DNA double helix.

Mechanistic Principles of Double-Stranded DNA Binding

The process of DNA intercalation by small molecules is a reversible insertion of a planar molecule into the space between adjacent base pairs of DNA. google.com This interaction is typically driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the intercalator and the DNA bases. For a molecule to intercalate, it generally requires a planar, polycyclic, and aromatic structure that can fit within the DNA base pairs. google.com Amikhelline, with its multi-ring structure, fits this general requirement. The binding of amikhelline to dsDNA has been confirmed in previous studies. nih.gov This intercalation is a key aspect of its mechanism of action, leading to subsequent effects on DNA structure and function.

Influence on DNA Conformation and Stability

The stability of the DNA duplex can also be affected. While some intercalators can stabilize the DNA double helix against thermal denaturation, others may have a destabilizing effect. The specific impact of amikhelline on DNA conformation and stability is an area that warrants further detailed investigation to fully understand its molecular effects.

Comparative Analysis with Other DNA Intercalators

The mechanism of DNA intercalation is shared by a number of other well-known compounds, including the chemotherapeutic drug doxorubicin (B1662922) and the fluorescent dye ethidium (B1194527) bromide.

Doxorubicin: This widely used anticancer drug is a potent DNA intercalator. nih.gov It inserts its tetracyclic ring system between DNA base pairs, with a preference for GC-rich sequences. researchgate.net This intercalation leads to the inhibition of DNA replication and transcription, as well as the generation of DNA strand breaks through the inhibition of topoisomerase II. nih.govbiomedpharmajournal.org Like amikhelline, doxorubicin's primary mechanism of cytotoxic action is linked to its interaction with DNA. nih.gov

Ethidium Bromide: Ethidium bromide is a classic DNA intercalator used extensively in molecular biology laboratories for visualizing DNA. Its planar phenanthridine (B189435) ring system inserts between DNA base pairs, causing the DNA to unwind and leading to a significant increase in its fluorescence. Competitive studies with ethidium bromide have been used to demonstrate the intercalative binding of other molecules to DNA. researchgate.net

A comparative analysis of these intercalators highlights the common principle of inserting a planar moiety into the DNA helix, while also revealing differences in sequence preference, binding affinity, and downstream biological consequences.

| Intercalator | Primary Binding Mode | Key Biological Effect |

| Amikhelline | Intercalation | Inhibition of DNA polymerase wikipedia.orgnih.gov |

| Doxorubicin | Intercalation (GC-rich preference) | Inhibition of topoisomerase II, DNA damage nih.govresearchgate.net |

| Ethidium Bromide | Intercalation | DNA visualization, mutagenesis |

Inhibition of DNA Polymerase Activity by Amikhelline

In addition to its DNA intercalating properties, amikhelline is a known inhibitor of DNA polymerase. wikipedia.orgnih.govwikipedia.org This inhibition is a critical component of its antimitotic activity.

Direct Enzymatic Inhibition Mechanisms

Research has shown that amikhelline directly inhibits the activity of DNA polymerase from murine sarcoma leukemia virus. nih.gov The mechanism of this inhibition appears to be linked to its DNA binding properties. The drug is most effective when it can bind to the DNA template prior to the initiation of synthesis. nih.gov Specifically, the progression of DNA polymerase molecules along the DNA template is halted when they encounter regions where amikhelline is bound. nih.gov This suggests that the intercalated drug acts as a physical barrier to the enzyme's movement.

The extent of inhibition by amikhelline has been found to vary depending on the type of primer-template used, with maximum inhibition observed with certain synthetic templates. nih.gov The drug appears to act at an early stage of the DNA synthesis reaction, as it is no longer inhibitory if a limited extension of the primer has already occurred. nih.gov

Downstream Cellular Consequences of DNA Polymerase Inhibition

The inhibition of DNA polymerase can have profound effects on a cell. DNA polymerases are essential for DNA replication and repair, and their inhibition can lead to a cascade of cellular events. scbt.com

Cell Cycle Arrest: The cellular machinery often responds to DNA damage and replication stress by activating cell cycle checkpoints. This can lead to an arrest in the cell cycle, preventing the cell from progressing into mitosis with damaged DNA. aub.edu.lb

Apoptosis: If the DNA damage is too severe to be repaired, the cell may initiate a programmed cell death pathway known as apoptosis. aub.edu.lb This is a common outcome for cells treated with potent DNA synthesis inhibitors and is a key mechanism of action for many anticancer drugs. nih.gov

The antimitotic effects of amikhelline are likely a direct result of these downstream consequences of DNA polymerase inhibition. wikipedia.org

Broader Antimitotic Cellular Pathways Influenced by Amikhelline

Amikhelline is identified as an antimitotic agent, a class of drugs that interfere with cellular division. wikipedia.orgonelook.com The fundamental mechanism of its antimitotic action is its function as a DNA intercalator and an inhibitor of DNA polymerase. wikipedia.org By inserting itself into the DNA structure and blocking the enzyme responsible for DNA replication, amikhelline disrupts processes that are essential for cell proliferation. This interference can lead to the formation of chromosomal aberrations. wikipedia.org In a broader context, antimitotic drugs typically trigger cell death through apoptosis, often by activating the intrinsic, or mitochondrial, pathway. nih.govnih.gov

Perturbation of Cell Cycle Progression

The cell cycle is a highly regulated series of events in a cell leading to its division and duplication. It is composed of four distinct phases: G1 (gap 1), S (DNA synthesis), G2 (gap 2), and M (mitosis). mdpi.comresearchgate.net The progression through these phases is governed by a complex network of regulatory proteins, most notably cyclins and cyclin-dependent kinases (CDKs), which form complexes to drive the cell from one phase to the next. mdpi.com

Amikhelline's primary action as a DNA polymerase inhibitor suggests it directly impacts the S phase, where DNA synthesis occurs. wikipedia.org By causing DNA damage or stalling replication, the drug would likely activate cell cycle checkpoints, which are surveillance mechanisms that halt cycle progression to allow for DNA repair. If the damage is irreparable, these checkpoints can initiate apoptosis.

While some antimitotics, like taxanes and vinca (B1221190) alkaloids, specifically target microtubules and induce a prolonged arrest in the M phase, DNA-damaging agents like amikhelline disrupt the cycle at an earlier stage. nih.gov However, the ultimate outcome is similar: a halt in cell proliferation. A prolonged arrest at any checkpoint can lead to one of two fates for the cell:

Apoptosis: Programmed cell death is a common outcome when a cell detects significant damage or fails to complete a cell cycle phase correctly. nih.govnih.gov

Mitotic Slippage: In some cases, a cell arrested in mitosis for an extended period may exit the M phase without properly segregating its chromosomes. This process is often driven by the gradual degradation of Cyclin B1 and results in a single cell with double the normal DNA content (a 4N G1 state), which is typically unstable. nih.gov

The precise manner in which amikhelline perturbs the cell cycle is a direct consequence of its DNA-intercalating and polymerase-inhibiting properties, leading to an arrest that prevents cellular replication.

| Cell Cycle Phase | Primary Function | Key Cyclin/CDK Complexes |

|---|---|---|

| G1 (Gap 1) | Cell growth, preparation for DNA synthesis. The restriction point determines if the cell commits to division. | Cyclin D/CDK4, Cyclin D/CDK6, Cyclin E/CDK2 |

| S (Synthesis) | DNA replication. | Cyclin E/CDK2, Cyclin A/CDK2 |

| G2 (Gap 2) | Further growth, preparation for mitosis. | Cyclin A/CDK2, Cyclin A/CDK1 |

| M (Mitosis) | Chromosome segregation and cell division. | Cyclin B/CDK1 |

This table is based on findings from studies on cell cycle regulation. mdpi.com

Other Potential Molecular Targets and Interactions

While the primary molecular interactions of amikhelline are established, its activity within the cell can influence other pathways.

The principal documented targets for amikhelline are:

Double-stranded DNA: The molecule acts as an intercalator, inserting itself between the base pairs of the DNA helix. wikipedia.org

DNA Polymerase: It inhibits the function of this enzyme, which is critical for DNA replication. wikipedia.org

As a result of this primary activity, other downstream pathways are affected:

Apoptosis Pathways: The DNA damage caused by amikhelline is a potent trigger for the intrinsic apoptotic pathway. This pathway is centered on the permeabilization of the mitochondrial outer membrane (MOMP), which releases cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases that execute cell death. nih.gov The regulation of this pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov

Cell Survival Signaling: Pathways that promote cell survival can indirectly interact with amikhelline's effects. For instance, the PI3K/Akt and Ras/Raf/MAPK pathways are known to confer resistance to antimitotic drugs by upregulating anti-apoptotic signals and protecting the cell from death. nih.gov The status of these pathways in a cell could therefore modulate its response to amikhelline.

| Target/Pathway | Type of Interaction | Reference |

|---|---|---|

| Double-Stranded DNA | Direct Target (Intercalation) | wikipedia.org |

| DNA Polymerase | Direct Target (Inhibition) | wikipedia.org |

| Intrinsic Apoptosis Pathway (Bcl-2 family, Mitochondria) | Downstream Effect | nih.govnih.gov |

| PI3K/Akt and Ras/Raf/MAPK Pathways | Potential Indirect Interaction (Resistance) | nih.gov |

Antispasmodic Activity and Related Mechanisms

In addition to its antimitotic properties, amikhelline is also classified as a coronary vasodilator, an action that implies antispasmodic (or spasmolytic) effects on smooth muscle. findacode.com Antispasmodic drugs are a heterogeneous group used to relieve cramps and spasms, particularly of the smooth muscle found in the gastrointestinal tract and blood vessels. nih.govresearchgate.net

The mechanisms of action for antispasmodics can vary, but a primary pathway for many direct-acting smooth muscle relaxants involves the regulation of intracellular calcium (Ca²⁺) concentrations. nih.govnih.gov The prevailing mechanism is the inhibition of calcium influx into smooth muscle cells through the blockade of L-type voltage-dependent calcium channels (VDCCs). nih.govresearchgate.net

The sequence of events in smooth muscle contraction and how antispasmodics interfere is as follows:

An initial stimulus depolarizes the smooth muscle cell membrane, opening VDCCs.

Calcium ions (Ca²⁺) flow into the cell, increasing the intracellular Ca²⁺ concentration.

The influx of Ca²⁺ binds to and activates calmodulin.

The Ca²⁺-calmodulin complex activates myosin-light chain kinase (MLCK).

MLCK phosphorylates the myosin light chains, enabling the myosin head to interact with actin, resulting in muscle contraction. researchgate.net

By blocking the initial influx of calcium, antispasmodic agents prevent the activation of this entire cascade, leading to muscle relaxation and the alleviation of spasms. nih.govresearchgate.net Amikhelline is a derivative of khellin (B1673630), a natural compound from the Ammi visnaga plant, which has a long history of use as a smooth muscle relaxant. researchgate.net It is therefore highly probable that amikhelline's antispasmodic activity is mediated by a similar mechanism involving the blockade of calcium channels.

| Mechanism Class | Specific Action | Examples of Drugs |

|---|---|---|

| Direct Smooth Muscle Relaxants / Calcium Channel Blockers | Inhibit Ca²⁺ influx through L-type voltage-dependent calcium channels, preventing muscle contraction. | Alverine citrate, Mebeverine, Otilonium bromide, Pinaverium bromide |

| Anticholinergic Agents | Block muscarinic receptors, inhibiting the contractile effects of acetylcholine. | Butylscopolamine, Dicyclomine |

| Multi-Target Agents | Combine calcium channel blockade with effects on other receptors (e.g., tachykinin NK-2, muscarinic). | Otilonium bromide |

This table is based on findings from reviews of antispasmodic agents. nih.govresearchgate.netdrugbank.com

Structure Activity Relationship Sar Studies of Amikhelline Hydrochloride and Analogues

Elucidation of Key Structural Determinants for Amikhelline (B1220661) Activity

The foundational structure for Amikhelline and its analogues is the khellin (B1673630) molecule, a furanochromone found in the plant Ammi visnaga. nih.govresearchgate.net This scaffold, chemically known as 4,9-dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one, possesses several key structural features that are crucial for its biological activities. researchgate.net These include the furan (B31954) ring, the chromone (B188151) core, and the methoxy (B1213986) and methyl substitutions.

Khellin itself has been identified as a "hit" compound in screenings for new cancer chemopreventive leads, indicating its inherent biological activity. acs.org The core furochromone structure is a privileged scaffold in medicinal chemistry. mdpi.com Modifications to this core structure have been explored to modulate its biological effects. For instance, the conversion of khellin to khellinone (B1209502) by opening the pyrone ring provides a handle for further chemical modifications, particularly at the acetyl group, allowing for the synthesis of a variety of derivatives. nih.govacs.org A patent has also listed amikhelline and its derivatives as affinity ligands for nucleic acids, suggesting an interaction, although detailed SAR studies were not provided. google.com

Impact of Functional Group Modifications on Biological Efficacy

The modification of functional groups on the khellin scaffold has been shown to significantly impact the biological efficacy of the resulting analogues. tandfonline.comnih.gov These studies, while not always focused on DNA interactions, provide a basis for understanding the SAR of this class of compounds.

Substituent Effects on DNA Intercalation

While the search results indicate that Amikhelline may act as an affinity ligand for DNA, specific studies detailing the structure-activity relationships of Amikhelline hydrochloride analogues with respect to DNA intercalation are not available in the provided search results. google.comnih.gov Generally, DNA intercalators are molecules that can insert themselves between the base pairs of DNA, a mechanism of action for several anticancer drugs. nih.gov The structural requirements for effective intercalation often involve a planar aromatic system. nih.gov

Influence of Structural Changes on DNA Polymerase Inhibition

There is a lack of specific information in the provided search results regarding the influence of structural changes in Amikhelline analogues on DNA polymerase inhibition. DNA polymerase inhibitors are a class of antiviral and anticancer agents. expasy.orgwikipedia.org Their activity is often dependent on the specific shape and electronic properties of the molecule, which allow it to bind to the active site or an allosteric site of the polymerase enzyme. frontiersin.orgnih.gov

Correlation of Structural Features with Cellular Selectivity

Detailed studies on the correlation between the structural features of Amikhelline analogues and their cellular selectivity were not found in the provided search results. However, studies on khellin derivatives targeting other enzymes, such as CYP1A1, have shown that modifications can lead to increased potency and selectivity. For example, the conversion of khellin to khellinone and subsequent formation of chalcone (B49325) derivatives led to compounds with potent and selective inhibition of CYP1A1. nih.govacs.org The most potent of these chalcone derivatives was one bearing a pyridin-3-yl moiety. nih.gov Another study on khellinone derivatives as Kv1.3 potassium channel blockers found that aryl-substituted derivatives showed moderate selectivity over other potassium channels. nih.gov

| Compound | Modification from Khellin | Target | Activity | Reference |

| Khellin (1) | - | CYP1A1 | 88% inhibition at 10 µM | nih.gov |

| Furanochalcone 3a | Khellinone + phenyl ring | CYP1A1 | 92% inhibition (microsomal), 97% inhibition (live cell) at 10 µM | nih.gov |

| Furanochalcone 3g | Khellinone + pyridin-3-yl moiety | CYP1A1 | Most potent chalcone derivative | nih.gov |

| Khellinone Chalcone 16 | Khellinone + phenyl-3-oxopropene | Kv1.3 K+ channel | Kd = 300-800 nM | nih.gov |

Rational Design Principles for Amikhelline Analogs with Enhanced Specificity

The principles of rational drug design aim to develop compounds with improved potency and selectivity based on an understanding of their mechanism of action and SAR. nih.gov For khellin analogues, several design strategies have been employed.

One approach involves the modification of the khellin scaffold to create derivatives with altered biological activities. For instance, the conversion of khellin to khellinone and subsequent condensation with various aryl aldehydes to form chalcones is a common strategy. nih.govnih.gov This approach has yielded compounds with potent inhibitory activity against enzymes like CYP1A1 and Kv1.3 potassium channels. nih.govnih.gov

Another design principle is the introduction of different substituents to explore their electronic and steric effects on activity. In a study of khellin derivatives as acetylcholinesterase inhibitors, it was found that the presence of an additional methoxyl group in khellin derivatives led to greater inhibitory activity compared to the analogous visnagin (B192663) derivatives. tandfonline.com The conversion of khellinone to its corresponding aldehyde derivative was found to decrease the inhibitory activity, highlighting the importance of the 7-methyl group in the pyran ring for this specific biological function. tandfonline.com

| Compound | Modification | Target | IC50 (µM) | Reference |

| Khellin (1a) | - | Acetylcholinesterase | 102.4 ± 5.72 | tandfonline.com |

| Visnagin (1b) | Lacks one methoxy group of khellin | Acetylcholinesterase | 128.2 ± 3.96 | tandfonline.com |

| Khellinone (2a) | Opened pyrone ring of khellin | Acetylcholinesterase | 162.6 ± 11.83 | tandfonline.com |

| Visnaginone (2b) | Opened pyrone ring of visnagin | Acetylcholinesterase | 405 ± 6.74 | tandfonline.com |

| Aldehyde 3a | Khellinone derivative | Acetylcholinesterase | 343.3 ± 33.60 | tandfonline.com |

| Aldehyde 3b | Visnaginone derivative | Acetylcholinesterase | 565.75 ± 4.17 | tandfonline.com |

Computational and In Silico Approaches to SAR Analysis

Computational methods, including molecular docking and in silico studies, are powerful tools for understanding SAR and guiding drug design. nih.govresearchgate.netbiointerfaceresearch.com For khellin and its analogues, these approaches have been used to predict binding modes and rationalize observed biological activities. nih.govtandfonline.com

In a study on khellin derivatives as acetylcholinesterase inhibitors, in silico investigations complemented the in vitro results. tandfonline.com Molecular docking studies showed that khellin had the best pharmacophore features and the best dock score among the studied compounds, which was consistent with it being the most potent inhibitor in the series. tandfonline.com The in silico analysis also suggested that compounds with additional hydrophobic groups had more potent activity. tandfonline.com

Another study used molecular docking to investigate khellin analogues as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov The docking simulations were used to position the compounds into the EGFR active site to determine their likely binding modes, providing a structural basis for their observed inhibitory activity. nih.gov Similarly, docking studies of khellin with the CYP1A1 active site have been used to visualize potential hydrogen bonding and π-π stacking interactions. acs.org

Preclinical Research and in Vitro/in Vivo Models of Amikhelline Hydrochloride

In Vitro Pharmacological Characterization of Amikhelline (B1220661)

The initial phase of preclinical research focuses on the in vitro pharmacological characterization of the compound. nih.govnih.govsemanticscholar.org This involves a variety of assays to determine its biological activity, mechanism of action, and cellular effects in a controlled laboratory setting.

Cell-Based Assays for Antimitotic Activity

Cell-based assays are fundamental for quantifying the antimitotic effects of a compound by assessing its impact on cell division and proliferation. nih.govnih.gov For Amikhelline, these assays would confirm its ability to halt the cell cycle, a hallmark of antimitotic agents.

A primary method is the mitotic index assay , which measures the proportion of cells in a population that are undergoing mitosis. Treatment with an effective antimitotic agent like Amikhelline would be expected to cause an accumulation of cells in the M-phase of the cell cycle, thereby increasing the mitotic index compared to untreated controls. nih.gov The Allium cepa (onion root tip) assay is a common, cost-effective model for these initial screens, as its meristematic cells divide rapidly in a manner comparable to cancer cells. nih.govnih.govijbpas.com

Another critical group of assays measures cell viability and proliferation , such as the MTT assay. These colorimetric assays quantify the metabolic activity of cells, which correlates with the number of viable cells. A dose-dependent decrease in cell viability would indicate the cytotoxic or cytostatic effects of the compound. mdpi.com

| Assay Type | Purpose | Expected Result for Amikhelline |

| Mitotic Index Assay | To quantify the percentage of cells in mitosis. | A significant, dose-dependent increase in the mitotic index, indicating cell cycle arrest in the M-phase. |

| Cell Viability (MTT) Assay | To measure the reduction in viable cells after treatment. | A dose-dependent decrease in cell viability, providing an IC50 (half-maximal inhibitory concentration) value. |

| Colony Formation Assay | To assess the long-term ability of a single cell to grow into a colony. | Inhibition of colony formation, demonstrating a loss of reproductive integrity in cancer cells. |

This table illustrates typical cell-based assays used to evaluate antimitotic compounds. The expected results are based on the known mechanism of action for such agents.

Biochemical Assays for DNA Interaction and Enzyme Inhibition

Given that Amikhelline is known to be a DNA intercalator and a DNA polymerase inhibitor, specific biochemical assays are employed to directly measure these activities. nih.gov

Assays for DNA Interaction: To validate Amikhelline's function as a DNA intercalator, several biophysical and biochemical techniques are used. These assays typically use purified DNA and measure changes in its properties upon binding with the compound.

UV-Visible and Fluorescence Spectroscopy: DNA intercalation can be detected by changes in the absorbance spectrum (hypochromic and bathochromic shifts) of the compound upon binding to DNA. plos.orgresearchgate.net A common fluorescence-based method is the ethidium (B1194527) bromide (EB) displacement assay . EB fluoresces strongly when intercalated into DNA. A competing intercalator like Amikhelline will displace EB, causing a measurable decrease in fluorescence. researchgate.net

DNA Melting Temperature (Tm) Analysis: Intercalating agents stabilize the DNA double helix, increasing the temperature required to separate the two strands. An increase in the DNA melting temperature in the presence of Amikhelline would provide strong evidence of intercalation. tandfonline.com

Assays for Enzyme Inhibition: To characterize the inhibition of DNA polymerase, direct enzymatic assays are performed. These assays quantify the synthesis of DNA by a purified polymerase enzyme in the presence of a DNA template, primers, and deoxynucleotide triphosphates (dNTPs).

DNA Polymerase Activity Assay: The activity can be measured by quantifying the incorporation of labeled dNTPs (e.g., radioactive or fluorescent) into a new DNA strand. A reduction in incorporation in the presence of Amikhelline would demonstrate its inhibitory effect. nih.govnih.gov Such assays can determine the compound's potency, often expressed as an IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. promega.es

| Assay Type | Parameter Measured | Expected Result for Amikhelline |

| Ethidium Bromide Displacement | Decrease in fluorescence of DNA-bound ethidium bromide. | Dose-dependent quenching of fluorescence, indicating competitive intercalation. |

| DNA Melting Temperature (Tm) | Change in the melting temperature of double-stranded DNA. | Increase in Tm, indicating stabilization of the DNA helix. |

| DNA Polymerase Inhibition | Rate of dNTP incorporation by DNA polymerase. | Dose-dependent inhibition of DNA synthesis, yielding an IC50 value. |

This table presents common biochemical assays for characterizing DNA intercalators and polymerase inhibitors. The expected outcomes are based on the established mechanisms of such compounds.

Studies in Model Cell Lines for Cellular Response

To understand how Amikhelline affects human cells, a panel of well-characterized cancer cell lines is used. plos.org These studies bridge the gap between biochemical activity and cellular outcomes. The choice of cell lines often covers various cancer types (e.g., breast, lung, leukemia, ovarian) to assess the breadth of the compound's activity. plos.orgaacrjournals.orgfrontiersin.org

Key cellular responses investigated include:

Cell Cycle Analysis: Flow cytometry is used to precisely determine the phase of the cell cycle at which the compound induces arrest. For an antimitotic agent like Amikhelline, a significant accumulation of cells in the G2/M phase is expected. nih.govmdpi.com

Apoptosis Induction: A primary goal of anticancer therapy is to induce programmed cell death (apoptosis) in tumor cells. Assays such as Annexin V staining or measuring caspase activity can quantify the level of apoptosis triggered by the compound.

DNA Damage Response: As a DNA intercalator, Amikhelline would likely induce a DNA damage response. This can be visualized and quantified by staining for markers like phosphorylated histone H2AX (γH2AX), which forms foci at sites of DNA double-strand breaks. tandfonline.com

| Cell Line | Cancer Type | Typical Response to DNA Damaging/Antimitotic Agents |

| MCF-7 | Breast Cancer | G2/M arrest, apoptosis, induction of γH2AX. |

| A549 | Non-Small Cell Lung Cancer | Cell cycle arrest, sensitivity to microtubule and DNA damaging agents. nih.gov |

| HL-60 | Promyelocytic Leukemia | High sensitivity to topoisomerase inhibitors and other DNA-damaging agents, leading to robust apoptosis. nih.gov |

| HepG2 | Hepatocellular Carcinoma | Cell cycle arrest in G1/G0 or G2/M phase, induction of apoptosis. mdpi.com |

This table provides examples of model cell lines and their characteristic responses to agents with mechanisms similar to Amikhelline, demonstrating the utility of a diverse cell panel in preclinical studies.

Application of High-Throughput Screening in Compound Evaluation

High-throughput screening (HTS) uses automation and robotics to test hundreds of thousands of compounds rapidly. amerigoscientific.com While HTS is often used in the initial discovery phase to find "hits," the underlying principles and technologies are also applied to evaluate and characterize lead compounds like Amikhelline. researchgate.netnih.gov

For a compound with Amikhelline's profile, an HTS assay could be designed to screen for other molecules with similar mechanisms or to profile Amikhelline against a wide range of cellular targets to understand its selectivity. For example, a cell-based HTS assay could use a reporter gene linked to a specific DNA damage response element. nih.gov Alternatively, a biochemical HTS could be developed to find other inhibitors of DNA polymerase. nih.govacs.org These assays are designed for miniaturization (e.g., 384- or 1536-well plates) and rely on sensitive detection methods, often fluorescence or luminescence, to generate large amounts of data quickly and cost-effectively. nih.govamerigoscientific.com

Animal Models in Mechanistic and Efficacy Studies of Amikhelline

Following promising in vitro results, preclinical research moves into in vivo animal models to assess a drug's efficacy and its effects within a complex biological system. nih.gov These studies are essential to justify advancing a compound to human clinical trials. frontiersin.org

Selection and Justification of Relevant Animal Models for Antimitotic Research

The selection of an appropriate animal model is critical for obtaining data that can be translated to human disease. mdpi.com For antimitotic and anticancer drug research, rodent models, particularly mice, are the most widely used due to their genetic and physiological similarities to humans, cost-effectiveness, and the availability of established protocols. nih.govmdpi.comexlibrisgroup.com

Key animal models and their justifications include:

Xenograft Models: These are the most common models in oncology. Human cancer cell lines (like those used in vitro) or patient-derived tumor tissue (Patient-Derived Xenografts, or PDXs) are implanted into immunodeficient mice (e.g., nude or SCID mice). nih.govplos.org This allows for the evaluation of the drug's antitumor efficacy against human cancers in a living system. These models are justified because they assess the ability of the drug to inhibit tumor growth, providing crucial data on in vivo potency. nih.govnih.gov

Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically modified to develop tumors spontaneously, more closely mimicking the natural progression of human cancer. aacrjournals.org GEMMs are justified for studying how a drug interacts with a functional immune system and the tumor microenvironment, which are absent in xenograft models.

Orthotopic Models: In this variation of the xenograft model, tumor cells are implanted into the corresponding organ in the mouse (e.g., breast cancer cells into the mammary fat pad). This is justified as it provides a more clinically relevant tumor microenvironment, which can influence tumor growth and drug response. plos.org

The primary justification for using these models in antimitotic research is to determine if the potent in vitro activity of a compound like Amikhelline translates into a therapeutic effect (e.g., tumor regression or growth delay) in a whole organism, which cannot be predicted from cell culture studies alone. nih.govprnewswire.com

| Animal Model | Description | Justification for Antimitotic Research |

| Subcutaneous Xenograft | Human cancer cells are injected under the skin of an immunodeficient mouse. | To evaluate the primary efficacy of the compound in reducing the growth of a human tumor. nih.govplos.org |

| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a human patient is implanted into an immunodeficient mouse. | To test efficacy across a range of tumors that represent human tumor heterogeneity and predict clinical response. nih.gov |

| Genetically Engineered Mouse Model (GEMM) | Mice are engineered to express oncogenes or lack tumor suppressors, leading to spontaneous tumors. | To study the drug's effect in the context of a competent immune system and a more natural tumor microenvironment. aacrjournals.org |

| Orthotopic Xenograft | Human cancer cells are implanted in the organ of origin within the mouse. | To model tumor-organ interactions and metastasis more accurately than subcutaneous models. plos.org |

This table outlines the most relevant animal models for preclinical cancer research and their specific justifications for testing a novel antimitotic agent.

Design and Execution of Preclinical Animal Studies for Activity Assessment

The preclinical evaluation of a compound with potential coronary vasodilator activity, such as Amikhelline hydrochloride, necessitates a series of well-designed animal studies to assess its efficacy and mechanism of action before it can be considered for human trials. These studies are foundational in drug discovery, providing the initial evidence of a drug's potential therapeutic benefit. The design of such studies is critical and typically involves the use of various animal models that can mimic aspects of human cardiovascular physiology and disease.

The choice of animal model is a crucial first step and is often determined by the specific research question. For assessing coronary vasodilation, both small and large animal models are employed. Rodent models, such as rats, are frequently used for initial screening due to their cost-effectiveness and the availability of a wide range of genetic manipulations. researchgate.net However, for a more clinically relevant assessment of coronary hemodynamics, larger animal models like dogs, pigs, and sheep are often preferred due to their greater physiological similarity to humans in terms of heart size, coronary anatomy, and collateral circulation. ahajournals.org For instance, the pig has become a favored model in recent years as its coronary collateral blood flow is naturally low, similar to humans, which is an important consideration when studying myocardial ischemia and the effects of vasodilators. ahajournals.org

The execution of these preclinical studies involves surgically instrumenting the animals to allow for precise measurements of cardiovascular parameters. This can include the placement of catheters to measure blood pressure and heart rate, Doppler flow probes to measure coronary blood flow velocity, and ultrasonic crystals to determine the diameter of coronary arteries. ahajournals.org To evaluate the activity of a potential coronary vasodilator like this compound, the compound would be administered, often directly into a coronary artery to minimize systemic effects, and the subsequent changes in coronary blood flow and vessel diameter would be meticulously recorded. ahajournals.org

In many study designs, a model of coronary artery disease is induced to test the efficacy of the compound in a pathological context. This can be achieved by, for example, creating a partial narrowing of a coronary artery to simulate stenosis. ahajournals.org The ability of the test compound to increase blood flow in these stenotic arteries is a key indicator of its potential therapeutic value.

A typical experimental protocol to assess the activity of a coronary vasodilator is presented in the table below. This represents a generalized approach that would be adapted for the specific characteristics of the compound under investigation.

| Parameter | Description |

| Animal Model | Domestic pig (Sus scrofa domesticus) |

| Anesthesia | Isoflurane |

| Instrumentation | - Left anterior descending (LAD) coronary artery dissection and placement of a flow probe. - Placement of a hydraulic occluder to induce stenosis. - Intracoronary catheter for drug administration. - Millar catheter in the left ventricle for pressure measurement. |

| Experimental Groups | - Control group (vehicle administration). - this compound group (various concentrations). - Positive control group (e.g., nitroglycerin). |

| Measurements | - Coronary blood flow (CBF). - Mean arterial pressure (MAP). - Heart rate (HR). - Left ventricular pressure (LVP). |

| Procedure | 1. Baseline measurements are recorded. 2. Coronary stenosis is induced to reduce baseline CBF by a predetermined percentage. 3. The test compound or vehicle is infused intracoronarily. 4. All hemodynamic parameters are continuously recorded for a specified duration post-infusion. |

Assessment of Molecular and Cellular Responses in Animal Tissues

Beyond the macroscopic assessment of blood flow and vessel diameter, a critical component of preclinical research is the investigation of the molecular and cellular responses to the drug in relevant animal tissues. For a coronary vasodilator like this compound, this would primarily involve the examination of coronary artery tissue to elucidate the mechanisms underlying its vasodilatory effect.

Following the in vivo experiments, tissue samples from the treated and control animals are typically harvested for a variety of ex vivo and in vitro analyses. Histological examination of the coronary arteries is a standard procedure to assess for any structural changes, such as alterations in the vessel wall thickness or cellular composition. Special staining techniques can be used to identify different cell types, including endothelial cells and smooth muscle cells, and to detect any signs of inflammation or tissue damage.

Immunofluorescence and immunohistochemistry are powerful techniques used to visualize the expression and localization of specific proteins within the tissue. For a vasodilator, researchers might investigate the expression of key enzymes involved in vasodilation, such as endothelial nitric oxide synthase (eNOS), which produces the potent vasodilator nitric oxide. ahajournals.org Changes in the expression of various ion channels in vascular smooth muscle cells that regulate contractility could also be assessed.

At the molecular level, techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting can be employed to quantify the expression of specific genes and proteins, respectively. For instance, qPCR could be used to measure the messenger RNA (mRNA) levels of genes encoding for receptors that the drug may target, or for downstream signaling molecules. Western blotting would then confirm these findings at the protein level. These analyses can provide a detailed picture of the signaling pathways that are activated or inhibited by the compound.

The table below outlines some of the key molecular and cellular responses that would be assessed in the coronary artery tissue of animals treated with a potential vasodilator.

| Cellular/Molecular Target | Assessment Method | Potential Finding with a Vasodilator |

| Endothelial Cells | Immunohistochemistry for eNOS | Increased phosphorylation (activation) of eNOS. |

| Vascular Smooth Muscle Cells | In vitro contractility studies on isolated arterial rings | Reduced contraction in response to vasoconstrictors. |

| Signaling Pathways | Western Blot for phosphorylated proteins (e.g., Akt, ERK) | Altered phosphorylation status of key signaling proteins. |

| Gene Expression | qPCR for genes related to inflammation or vasodilation | Upregulation of anti-inflammatory genes or genes involved in vasodilation. |

| Cell Proliferation | Ki-67 staining | No significant increase in cell proliferation, indicating a lack of adverse mitogenic effects. |

The parent compound of Amikhelline, khellin (B1673630), has been noted for its vasodilatory properties. nih.govtaylorandfrancis.com Preclinical studies on khellin and its derivatives often focus on their effects on vascular smooth muscle contraction and calcium channel modulation. taylorandfrancis.com It is therefore plausible that the assessment of this compound would involve a focus on these and related pathways.

Methodological Considerations and Predictive Value of Animal Models in Drug Discovery

While preclinical animal models are indispensable tools in drug discovery, it is crucial to acknowledge their limitations and carefully consider their predictive value for human clinical outcomes. The translation of findings from animal studies to humans is a significant challenge in pharmaceutical development, and a number of methodological factors can influence this. researchgate.net

One major consideration is the difference in physiology and pathophysiology between animal species and humans. For example, the extent of coronary collateral circulation varies significantly among species, which can impact the outcomes of studies on myocardial ischemia and vasodilation. ahajournals.org While some animals like pigs have a coronary circulation that is more analogous to humans, no animal model can perfectly replicate the human condition. ahajournals.org

The experimental conditions themselves can also influence the results. The use of anesthesia, the type of surgical instrumentation, and the method of drug administration can all affect the physiological responses observed. ahajournals.org Furthermore, animal models often involve inducing a specific disease state, which may not fully capture the complexity of chronic human diseases that develop over many years and are influenced by multiple genetic and environmental factors. researchgate.net

The predictive value of animal models for the efficacy of cardiovascular drugs has been a subject of ongoing discussion. While these models have been instrumental in the development of many successful therapies, there are also numerous examples of drugs that showed promise in preclinical studies but failed in human clinical trials. researchgate.net This highlights the importance of rigorous study design, including appropriate controls, randomization, and blinding where possible, to minimize bias and increase the reliability of the findings.

Despite these limitations, preclinical animal models remain a cornerstone of drug discovery. They provide essential information on the potential efficacy, mechanism of action, and safety of a new compound that cannot be obtained through other means. The data generated from these studies are critical for making informed decisions about whether to advance a drug candidate to clinical trials. For a compound like this compound, a carefully designed and executed preclinical program, with a clear understanding of the strengths and limitations of the chosen animal models, would be essential to evaluate its potential as a coronary vasodilator.

Advanced Analytical Methodologies for Amikhelline Hydrochloride Research

Chromatographic Techniques for Separation and Quantification of Amikhelline (B1220661)

High-Performance Liquid Chromatography (HPLC) and its Variants (RP-HPLC, UHPLC)

No specific methods, including column type, mobile phase composition, flow rates, or retention times for the analysis of Amikhelline hydrochloride using HPLC, RP-HPLC, or UHPLC were found in the provided search results. Although a study on the electrochemical oxidation of amikhelline mentioned comparison with an HPLC method, the procedural details of this chromatography were not provided. researchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Detailed protocols, including stationary phase, mobile phase systems, and Rf values for the separation and quantification of this compound using TLC or HPTLC, are not available in the searched literature.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

While LC-MS/MS is a powerful tool for analyzing complex mixtures, no specific applications or method parameters for the analysis of this compound were identified in the research.

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Ultraviolet-Visible Spectroscopy (UV-Vis) for DNA Binding Analysis

There is a lack of specific studies detailing the use of UV-Vis spectroscopy to analyze the binding interactions between this compound and DNA. While research exists for the related compound khellin (B1673630) and its derivatives, this information is not directly applicable to this compound. researchgate.net

Fluorescence Spectroscopy for Molecular Interactions

No research findings on the use of fluorescence spectroscopy to investigate the molecular interactions of this compound were available in the provided search results.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the qualitative and quantitative analysis of this compound. nih.gov This powerful technique provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of the compound's structure through fragmentation patterns. nih.govlibretexts.org

In a typical MS analysis, this compound is first ionized, often using techniques like electrospray ionization (ESI). lcms.cz The resulting ions are then separated by a mass analyzer based on their m/z ratio and subsequently detected. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. For instance, the accurate mass of a quasi-molecular ion can confirm the molecular formula of the compound being analyzed. frontiersin.org

For quantitative purposes, MS is frequently coupled with a separation technique like liquid chromatography (LC), in a configuration known as LC-MS. nih.govresearchgate.net This combination allows for the separation of this compound from other components in a complex mixture before it enters the mass spectrometer, thereby enhancing sensitivity and specificity. nih.gov Tandem mass spectrometry (MS/MS) further refines the analysis by selecting a specific precursor ion (e.g., the molecular ion of this compound), fragmenting it, and then analyzing the resulting product ions. lcms.cz This process is highly selective and is a cornerstone of modern bioanalytical methods for quantifying drugs and their metabolites in biological matrices. nih.govresearchgate.net The fragmentation patterns observed in MS/MS spectra provide structural information that can be used to confirm the identity of the analyte. nih.govmsu.edu

Table 1: Key Mass Spectrometry Techniques and Their Applications in this compound Research

| Technique | Application | Details |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. | Provides precise m/z values to confirm the elemental composition of this compound. frontiersin.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification in complex mixtures. | Combines the separation power of LC with the sensitive and selective detection of MS. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and highly selective quantification. | Involves fragmentation of a precursor ion to generate a unique fingerprint for the compound. lcms.cz |

Electrochemical Methods in Amikhelline Analysis and Interaction Studies

Electrochemical methods offer a sensitive, simple, and cost-effective approach to studying the redox properties of this compound and its interactions with biological targets like DNA. nih.gov These techniques are based on measuring the potential and/or current generated by electrochemical reactions occurring at an electrode surface. bdn.go.th

Voltammetry, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), is widely used to investigate the electrochemical behavior of electroactive compounds like this compound. nih.govresearchgate.net In CV, the potential applied to a working electrode is scanned linearly in both forward and reverse directions, and the resulting current is measured. nih.gov This provides information about the redox potentials and the reversibility of the electrochemical processes. mdpi.com

The interaction of this compound with DNA can be effectively studied using these voltammetric techniques. nih.govsci-hub.se When a drug interacts with DNA, changes in the voltammetric signal, such as a decrease in peak current or a shift in peak potential, can be observed. nih.govubbcluj.ro For example, an intercalative binding mode, where the drug inserts itself between the base pairs of DNA, can lead to a decrease in the peak current and a shift to more positive potentials due to the formation of a slowly diffusing drug-DNA adduct. nih.gov Conversely, electrostatic interactions might cause a negative shift in the peak potential. ubbcluj.ro By monitoring these changes at varying DNA concentrations, the binding constant (Kb) and the binding stoichiometry can be determined, providing quantitative insights into the drug-DNA interaction. derpharmachemica.com

Table 2: Voltammetric Analysis of Drug-DNA Interactions

| Observation | Interpretation |

| Decrease in peak current | Formation of a drug-DNA complex with a smaller diffusion coefficient. nih.gov |

| Positive shift in peak potential | Suggests an intercalation binding mode. nih.gov |

| Negative shift in peak potential | Suggests an electrostatic interaction. ubbcluj.ro |

Potentiometry involves measuring the potential difference between two electrodes under conditions of essentially zero current. bdn.go.th This technique is particularly useful for determining the concentration of specific ions in a solution and for characterizing compounds through the use of ion-selective electrodes (ISEs). bdn.go.thmdpi.com

For a compound like this compound, a potentiometric sensor, such as a carbon paste electrode modified with an ion-pair complex of the drug, can be developed. mdpi.com The potential of this electrode is proportional to the logarithm of the activity of the amikhelline cation in the sample solution. mdpi.com This relationship allows for the quantitative determination of the drug in various samples, including pharmaceutical formulations. nih.govjfda-online.com The performance of such an electrode is characterized by its Nernstian response (slope of the potential vs. log concentration plot), linear concentration range, detection limit, and response time. mdpi.com Potentiometric titrations, where the endpoint is detected by a sharp change in potential, can also be employed for the assay of this compound. metrohmusa.com

Bioanalytical Method Validation for Preclinical Research Applications

The development and validation of bioanalytical methods are critical for obtaining reliable data in preclinical research. researchgate.net These methods are used to quantify this compound and its metabolites in biological matrices such as plasma, urine, and tissues. researchgate.netasiapharmaceutics.info Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique used for this purpose due to its high sensitivity and selectivity. nih.govresearchgate.net

A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose. ijsrtjournal.com The validation process involves assessing several key parameters to demonstrate the method's reliability and reproducibility. asiapharmaceutics.info

Key Validation Parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. asiapharmaceutics.info

Accuracy: The closeness of the measured concentration to the true concentration. asiapharmaceutics.info

Precision: The degree of agreement among a series of measurements from the same homogenous sample. asiapharmaceutics.info

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. iosrjournals.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. iosrjournals.org

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. asiapharmaceutics.info

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. asiapharmaceutics.info

The data generated from validated bioanalytical methods are essential for pharmacokinetic and toxicokinetic studies, which are fundamental to the preclinical evaluation of new drug candidates like this compound. researchgate.net

Amikhelline Hydrochloride in Modern Drug Discovery and Development Paradigms

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a chemical entity showing pharmacological or biological activity that serves as a starting point for developing a drug. wikipedia.org Amikhelline (B1220661) is identified as such a lead due to its established biological functions, including its activity as an antimitotic agent that acts as a DNA intercalator and an inhibitor of DNA polymerase. wikipedia.org The process of refining a lead compound to improve its therapeutic potential is known as lead optimization. patsnap.com This critical phase aims to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. wikipedia.orgpatsnap.com

The optimization of Amikhelline analogs would follow established medicinal chemistry strategies. mdpi.comopenaccessjournals.com A primary method is the analysis of the Structure-Activity Relationship (SAR), which involves systematically modifying the chemical structure to identify which parts of the molecule are crucial for its biological effect. patsnap.com For Amikhelline, this could involve:

Bioisosteric Replacement: Substituting certain functional groups with others that are chemically similar to enhance biological activity or improve its pharmacokinetic profile. patsnap.com

Scaffold Hopping: Altering the core structure of the molecule while preserving essential functionalities, potentially leading to novel compounds with improved properties. patsnap.com

Chemical Modifications: Drawing inspiration from its parent compound, khellin (B1673630), extensive site-selective chemical modifications can be performed to create new chemical entities with better bioavailability and potency. researchgate.netresearchgate.net Researchers have successfully synthesized numerous khellin derivatives by modifying its pyran ring and other reactive sites. researchgate.net

These optimization processes are iterative, involving cycles of design, chemical synthesis, and biological testing to transform the initial lead into a viable drug candidate. patsnap.com

Role in Antineoplastic Drug Discovery (General Context)

Antineoplastic agents are drugs designed to prevent, inhibit, or halt the development of a neoplasm, or tumor. nih.gov The discovery of the first such agents, derived from toxic mustard gas, gave birth to the field of anticancer chemotherapy. nih.gov Amikhelline is classified as an antineoplastic and antimitotic drug, placing it squarely within this area of research. wikipedia.org

The basis for Amikhelline's role in antineoplastic drug discovery lies in its mechanism of action. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the DNA structure and interfering with cellular processes like replication and transcription. scbt.complos.orgmedchemexpress.com Furthermore, its ability to inhibit DNA polymerase, the enzyme responsible for DNA synthesis, directly impedes the rapid proliferation characteristic of cancer cells. scbt.comnih.gov Many antimalarial drugs, which also function as lysosomal inhibitors, have shown anticancer effects, and it is hypothesized that they may act synergistically with antineoplastic agents by increasing their bioavailability within cancer cells. nih.gov The toxicogenomic effects of DNA-damaging anticancer drugs are a key area of study to understand their mechanisms and potential side effects, which helps in the development of safer and more effective therapies. nih.gov

Integration of Computational Approaches (e.g., Artificial Intelligence, Virtual Screening) in Amikhelline Research

Modern drug discovery has been revolutionized by the integration of computational approaches, which significantly accelerate the identification and optimization of new drugs. mdpi.comnih.gov These in silico tools are invaluable for research on Amikhelline and its analogs.

Virtual Screening: This computational technique allows researchers to screen vast libraries of chemical compounds against a biological target, such as DNA polymerase. nih.govmmsl.cz Using molecular docking software like AutoDock Vina, scientists can predict how different Amikhelline analogs would bind to the active site of the target protein. nih.govnih.gov This process helps prioritize a smaller, more promising subset of compounds for actual synthesis and experimental testing, saving considerable time and resources. nih.govchemrxiv.org

Predict Structure-Activity Relationships (SAR): ML algorithms can build models that predict the biological activity of new Amikhelline analogs based on their chemical structures. mdpi.com

Optimize Drug Properties: AI can predict the pharmacokinetic and toxicological profiles of virtual compounds, guiding medicinal chemists to design molecules with better drug-like properties. nih.gov

Accelerate Target Identification: AI can analyze biological data to validate therapeutic targets and even predict new ones for which Amikhelline analogs might be effective. nih.govnih.gov

Future Research Directions for Amikhelline Hydrochloride Analogs

The unique mechanism of this compound provides a foundation for future research aimed at expanding its therapeutic utility and improving its delivery.

The primary mechanism of action for Amikhelline is the inhibition of DNA replication and transcription through DNA intercalation and the inhibition of DNA polymerase. scbt.complos.org While this is directly relevant to cancer, this mechanism could be leveraged for other therapeutic areas. For instance, many antiviral drugs function by inhibiting viral DNA or RNA polymerases. nih.gov Therefore, a promising future direction is to screen Amikhelline analogs for activity against various viral polymerases, potentially leading to the development of new antiviral agents. The ability to disrupt DNA synthesis also suggests potential applications in treating hyperproliferative skin conditions, such as psoriasis, a use for which the parent compound khellin has been explored. researchgate.netresearchgate.net

A major challenge in chemotherapy is delivering a drug to the target tissue without harming healthy cells. rsc.org Advanced drug delivery systems, particularly those based on nanotechnology, offer a conceptual framework to overcome this. nih.govopenaccessjournals.comnih.gov For Amikhelline analogs, several nanocarrier systems could be conceptualized:

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. rsc.orgresearchgate.net Liposomal formulations can improve drug stability and alter pharmacokinetics. nih.gov They can be engineered to target tumors passively through the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky blood vessels. nih.govnih.gov

Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers. researchgate.netnih.gov They offer controlled, sustained release of the encapsulated drug, which can be beneficial for maintaining therapeutic concentrations of an Amikhelline analog over time. nih.gov

Active Targeting: To further enhance specificity, these nanocarriers can be decorated with targeting ligands—such as antibodies, peptides, or molecules like folic acid—that bind to receptors overexpressed on cancer cells. rsc.orgfrontiersin.orgmdpi.com This active targeting strategy would direct the Amikhelline analog-loaded nanoparticles specifically to the tumor site, increasing efficacy and significantly reducing systemic toxicity. nih.govdovepress.com

By exploring these advanced delivery systems, future research can aim to maximize the therapeutic potential of Amikhelline analogs while minimizing adverse effects.

Q & A

Q. What are the primary molecular targets and mechanisms of action of amikhelline hydrochloride in experimental models?

this compound functions as a DNA intercalator, disrupting DNA replication by inserting itself between base pairs. It also inhibits DNA polymerase activity, thereby halting DNA synthesis and exerting antimitotic effects. These mechanisms are critical for studying its role in cell cycle arrest and apoptosis induction in cancer models. Experimental validation typically involves electrophoretic mobility shift assays (EMSAs) for DNA binding and polymerase inhibition assays .

Q. What standardized protocols are recommended for synthesizing and characterizing this compound in academic research?

Synthesis should follow IUPAC guidelines for furobenzopyranone derivatives, with purity confirmed via HPLC (>98%) and structural validation using -/-NMR and high-resolution mass spectrometry (HRMS). Characterization must include solubility profiling in DMSO/PBS and stability assessments under varying pH/temperature conditions (e.g., 4°C vs. 25°C) to ensure reproducibility .

Q. How should researchers validate the antimitotic activity of this compound in vitro?

Use synchronized cell cultures (e.g., HeLa or MCF-7) treated with this compound (typical dose: 1–10 µM). Monitor mitotic arrest via flow cytometry (propidium iodide staining for cell cycle analysis) and confirm microtubule disruption using immunofluorescence microscopy (anti-α-tubulin antibodies). Include vincristine or paclitaxel as positive controls .

Advanced Research Questions

Q. How can researchers resolve contradictory data on amikhelline’s efficacy across different cancer cell lines?

Contradictions may arise from cell line-specific variations in drug transporters (e.g., P-glycoprotein expression) or DNA repair mechanisms. Design experiments to:

- Quantify intracellular drug accumulation via LC-MS.

- Knock out DNA repair genes (e.g., BRCA1/2) using CRISPR-Cas9 to assess synthetic lethality.

- Perform transcriptomic profiling (RNA-seq) to identify resistance-associated pathways .

Q. What experimental design considerations are critical for optimizing this compound’s therapeutic index in vivo?

- Dosing regimen : Conduct pharmacokinetic studies (plasma half-life, C) to determine optimal dosing intervals.

- Toxicity : Monitor organ-specific toxicity (e.g., hepatorenal function) in murine models using serum biomarkers (ALT, creatinine).

- Combination therapy : Test synergism with DNA-damaging agents (e.g., cisplatin) via Chou-Talalay analysis to reduce effective doses .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient elution). Validate sensitivity (LOQ ≤1 ng/mL) and specificity against matrix effects.

- UV-Vis spectrophotometry : Measure absorbance at 265 nm (ε = 12,500 Mcm) after protein precipitation with acetonitrile. Cross-validate with HPLC for accuracy .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?

Implement quality control (QC) protocols:

- Purity checks : Use orthogonal methods (HPLC, capillary electrophoresis).

- Bioactivity assays : Standardize IC determinations in a reference cell line (e.g., Jurkat cells) with each batch.

- Stability testing : Assess degradation products under accelerated storage conditions (40°C/75% RH) .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Work in a fume hood for powder weighing due to potential respiratory irritation.

- Dispose of waste via incineration, adhering to EPA guidelines for genotoxic compounds .

Q. How should researchers structure a publication to meet reproducibility standards for this compound studies?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Include detailed synthetic procedures, characterization data, and QC metrics in the main text or supplementary materials.

- Disclose all experimental variables (e.g., solvent lot numbers, cell passage numbers).

- Provide raw data (e.g., NMR spectra, dose-response curves) in publicly accessible repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products